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Compound of Interest

Compound Name: SNT-207858

Cat. No.: B12426371 Get Quote

In-Depth Technical Guide: SNT-207858
For Researchers, Scientists, and Drug Development Professionals

Abstract
SNT-207858 is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor

(MC-4R) that has demonstrated the ability to cross the blood-brain barrier and is orally

bioavailable. Its development has been primarily focused on its potential therapeutic application

in the treatment of cachexia, a condition characterized by severe body weight loss, particularly

in the context of chronic diseases such as cancer. By antagonizing the MC-4R, SNT-207858
has been shown to stimulate food intake and mitigate weight loss in preclinical models. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

and biological properties, and the underlying mechanism of action of SNT-207858. Detailed

experimental protocols and a visualization of the relevant signaling pathway are included to

support further research and development efforts.

Chemical Structure and Properties
SNT-207858 is a pyrrolidinecarboxamide derivative. The chemical structure and key properties

are summarized below.

Table 1: Chemical Identification of SNT-207858
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Identifier Value

IUPAC Name

N-[(1R)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2-

[4-[3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-

pyridinyl]-1-piperidinyl]ethyl]-1-

pyrrolidinecarboxamide

CAS Number 1104662-66-9 (free base)[1]

1104080-42-3 (dihydrochloride)[2][3]

Canonical SMILES

CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C

(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N

5CCCC5[1]

Isomeric SMILES
CC--INVALID-LINK--

Cl)Cl)NC(=O)N4CCCC4">C@HN5CCCC5[1]

Table 2: Physicochemical Properties of SNT-207858

Property Value Form

Molecular Formula C₃₂H₄₃Cl₂N₅O₃ Free base[1]

C₃₂H₄₅Cl₄N₅O₃ Dihydrochloride[2][3]

Molecular Weight 616.6 g/mol Free base[1]

Predicted pKa 12.71 ± 0.20 Free base[1]

Hydrogen Bond Donor Count 1 Free base[1]

Hydrogen Bond Acceptor

Count
5 Free base[1]

Rotatable Bond Count 10 Free base[1]

Topological Polar Surface Area 78 Å² Free base[1]

Biological Activity and Pharmacology
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SNT-207858 acts as a selective antagonist of the melanocortin-4 receptor (MC-4R), a G

protein-coupled receptor primarily expressed in the brain, particularly in the hypothalamus,

which plays a crucial role in regulating energy homeostasis, including appetite and body

weight.

Table 3: Pharmacological Profile of SNT-207858

Parameter Value Species Assay Type

MC-4R Binding Affinity

(IC₅₀)
22 nM Not Specified

Radioligand Binding

Assay

MC-4R Functional

Activity (IC₅₀)
11 nM Not Specified Functional Assay

Selectivity vs. MC-3R 170-fold Not Specified Not Specified

Selectivity vs. MC-5R 40-fold Not Specified Not Specified

In Vivo Efficacy

Significantly reduced

tumor-induced weight

loss at 30 mg/kg (oral,

once daily for 15

days)

Mouse (C26

adenocarcinoma-

induced cachexia

model)

In Vivo Study

Mechanism of Action: The Melanocortin-4 Receptor
Signaling Pathway
The melanocortin-4 receptor is a key component of the leptin-melanocortin pathway, which

regulates energy balance. The endogenous agonist for MC-4R is α-melanocyte-stimulating

hormone (α-MSH), a peptide derived from pro-opiomelanocortin (POMC). Binding of α-MSH to

MC-4R, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in

intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in decreased

food intake and increased energy expenditure.

Conversely, the endogenous antagonist, agouti-related protein (AgRP), competes with α-MSH

for binding to MC-4R, thereby inhibiting its signaling and promoting food intake. SNT-207858,

as a synthetic antagonist, mimics the action of AgRP by blocking the binding of α-MSH to the
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MC-4R, thus inhibiting the downstream signaling cascade and leading to an orexigenic

(appetite-stimulating) effect.
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Click to download full resolution via product page

Caption: Melanocortin-4 Receptor Signaling Pathway and Points of Antagonism.

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research

findings. The following protocols are based on the methodologies described in the primary

literature.

Radioligand Binding Assay for MC-4R Affinity
Objective: To determine the binding affinity (IC₅₀) of SNT-207858 for the melanocortin-4

receptor.

Methodology:

Membrane Preparation: Membranes from cells stably expressing the human MC-4R are

prepared.

Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH is used as the radioligand.

Assay Buffer: 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2%

BSA, pH 7.4.

Procedure:

Cell membranes are incubated with the radioligand and varying concentrations of the

test compound (SNT-207858).

Non-specific binding is determined in the presence of a saturating concentration of

unlabeled α-MSH.

The reaction mixture is incubated to allow for binding equilibrium.

Bound and free radioligand are separated by filtration through a glass fiber filter.

The radioactivity retained on the filter is quantified using a gamma counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

In Vivo Murine Model of Cancer-Induced Cachexia
Objective: To evaluate the in vivo efficacy of SNT-207858 in mitigating cancer-induced

weight loss.

Methodology:

Animal Model: Male BALB/c mice are used.

Tumor Induction: Mice are inoculated subcutaneously with C26 adenocarcinoma cells to

induce cachexia.

Treatment:

Once tumors are established and weight loss is observed, mice are randomized into

treatment and vehicle control groups.

SNT-207858 is administered orally once daily at a dose of 30 mg/kg. The vehicle control

group receives the corresponding vehicle.

Monitoring: Body weight, food intake, and tumor volume are monitored regularly

throughout the 15-day treatment period.

Endpoint Analysis: At the end of the study, changes in body composition (fat mass and

lean body mass) can be assessed.

Data Analysis: Statistical analysis is performed to compare the changes in body weight

and food intake between the SNT-207858-treated group and the vehicle-treated group.

Synthesis
The synthesis of SNT-207858 is detailed in the patent literature (WO 2009010299). A general

overview of the synthetic strategy for related pyrrolidinecarboxamide MC-4R antagonists

involves the coupling of a substituted pyrrolidine core with various amine-containing fragments.

The stereochemistry of the final compound is critical for its antagonist activity.
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Discussion and Future Directions
SNT-207858 represents a promising small molecule antagonist of the MC-4R with potential for

the treatment of cachexia. Its oral bioavailability and ability to penetrate the blood-brain barrier

are significant advantages for a centrally acting therapeutic. The preclinical data demonstrate

its efficacy in stimulating food intake and preserving body mass in a cancer cachexia model.

Future research should focus on a more detailed characterization of its pharmacokinetic and

pharmacodynamic profile, as well as long-term safety and toxicology studies. Further

optimization of the chemical structure could lead to analogs with improved potency, selectivity,

and pharmacokinetic properties. Clinical investigation will be necessary to determine the

therapeutic potential of SNT-207858 in human patients suffering from cachexia and other

conditions associated with involuntary weight loss.

Conclusion
SNT-207858 is a well-characterized, selective MC-4R antagonist with demonstrated preclinical

efficacy in a model of cancer-induced cachexia. The information provided in this technical

guide, including its chemical and biological properties, mechanism of action, and detailed

experimental protocols, serves as a valuable resource for researchers and drug development

professionals interested in the therapeutic potential of targeting the melanocortin-4 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12426371#snt-207858-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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